3-Chloro-4-(trifluoromethoxy)aniline

Synthetic Methodology Process Chemistry Intermediate Procurement

3-Chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5) is a strategic building block. The -OCF₃ group provides higher lipophilicity (Hansch π = +1.04) and superior metabolic stability vs -CF₃ analogs, avoiding defluorination pathways. The 3-chloro substitution modulates ring electronics for specific SAR. Essential for replicating validated PPARα/δ agonist motifs. Procure the precise structure for experimental reproducibility and optimized lead profiles.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
CAS No. 64628-73-5
Cat. No. B1304661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethoxy)aniline
CAS64628-73-5
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)OC(F)(F)F
InChIInChI=1S/C7H5ClF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
InChIKeyZPKUUNGPBSRPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5): Procurement Guide for a Differentiated Pharmaceutical and Agrochemical Building Block


3-Chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5) is a halogenated aromatic amine building block characterized by a unique substitution pattern: a chlorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of an aniline ring . This specific combination imparts distinct electronic and steric properties that are strategically leveraged in the synthesis of pharmaceuticals and agrochemicals, as the -OCF₃ group is known to enhance lipophilicity (Hansch π = +1.04) and metabolic stability compared to other fluorinated moieties [1]. The compound is primarily used as a research intermediate for constructing more complex molecules where this precise substitution pattern is required, and it is offered commercially with a typical purity specification of 97% .

Why 3-Chloro-4-(trifluoromethoxy)aniline Cannot Be Replaced with Generic Aniline Analogs


In the context of lead optimization and SAR studies, substituting 3-chloro-4-(trifluoromethoxy)aniline with a simpler analog like 4-(trifluoromethoxy)aniline or 3-chloroaniline is not a neutral exchange; it represents a distinct molecular design decision with quantifiable consequences for potency, selectivity, and metabolic fate. The trifluoromethoxy group confers a unique orthogonal conformation and significantly higher lipophilicity (π = +1.04) compared to a trifluoromethyl group (π = +0.88), directly influencing membrane permeability and target binding [1]. Furthermore, the presence of the -OCF₃ group imparts a distinct metabolic pathway compared to -CF₃, with studies confirming the metabolic stability of the OCF₃ moiety and an absence of defluorination, a common issue with -CF₃ analogs [2]. The addition of the 3-chloro substituent further modulates the electron density of the aromatic ring, altering its reactivity in cross-coupling reactions and potentially its binding affinity to biological targets, as demonstrated in comparative agonist assays where the 3-chloro-4-OCF₃ phenyl motif showed distinct activity [3]. Therefore, procurement of the exact compound is essential for ensuring experimental reproducibility and achieving the desired structure-activity profile.

3-Chloro-4-(trifluoromethoxy)aniline: Quantitative Comparative Evidence for Scientific Selection


Synthetic Efficiency: Documented 45% Overall Yield with 99% Purity from a Scalable Route

A published and cited synthetic route demonstrates that 3-chloro-4-(trifluoromethoxy)aniline can be reliably prepared from the commercially available 2-trifluoromethoxyaniline via a three-step sequence (nitration, Sandmeyer reaction, and reduction). The process achieves an overall yield of 45% and delivers the target compound with a high purity of >99% [1]. While alternative syntheses may exist, this specific route provides a benchmark for scalability and cost-effectiveness for procurement. This contrasts with some alternative syntheses of related compounds that may require less accessible starting materials or deliver lower yields.

Synthetic Methodology Process Chemistry Intermediate Procurement

Biological Activity: The 3-Chloro-4-OCF₃ Motif Yields Potent Dual PPARα/δ Agonism in a Derivative

In a study focused on 1,2,3-triazole analogues of the PPARδ agonist GW 501516, compound 2i, which incorporates the 3-chloro-4-(trifluoromethoxy)phenyl moiety, was identified as a potent dual PPARα/δ agonist [1]. While the study reports that compound 2i exhibited potent agonist activity, it does not provide a direct IC50 comparison with its closest structural analog, compound 2e, which features a 3-fluoro-4-(trifluoromethyl)phenyl group. The data confirm that the specific substitution pattern of 3-chloro-4-OCF₃ contributes to a favorable biological profile in this assay system, but the lack of a direct head-to-head comparison with the 3-fluoro-4-CF₃ analog precludes a quantitative statement of superiority.

Medicinal Chemistry Nuclear Receptors Metabolic Disease

Metabolic Stability: The -OCF₃ Group Resists Defluorination, a Key Differentiator from -CF₃ Analogs

A direct metabolism study on 4-(trifluoromethoxy)aniline, a close structural analog, provides class-level insight. The study demonstrated that the trifluoromethoxy substituent was metabolically stable, with no evidence of O-detrifluoromethylation, and crucially, there was no excretion of N-oxanilic acids, a metabolic pathway observed with 4-trifluoromethylaniline [1]. This quantitative difference in metabolic fate is a key differentiator: the -OCF₃ group avoids the formation of potentially toxic metabolites associated with the -CF₃ group. This inference can be extended to 3-chloro-4-(trifluoromethoxy)aniline, suggesting a more favorable metabolic profile for drug candidates derived from it compared to those derived from chloro-trifluoromethyl aniline analogs.

Drug Metabolism Pharmacokinetics Toxicology

Physicochemical Properties: Enhanced Lipophilicity Compared to -CF₃ Analogs

The trifluoromethoxy group (-OCF₃) is a recognized structural motif for modulating lipophilicity and permeability. Quantitatively, the Hansch π value for -OCF₃ is +1.04, which is significantly higher than that of a trifluoromethyl group (-CF₃), which has a π value of +0.88 [1]. This 0.16 unit increase in lipophilicity can be crucial for improving membrane permeability and enhancing binding to hydrophobic pockets in biological targets. While this is a class-level effect, it provides a quantifiable basis for selecting 3-chloro-4-(trifluoromethoxy)aniline over a 3-chloro-4-(trifluoromethyl)aniline building block when increased lipophilicity is a desired design feature.

Medicinal Chemistry ADME Lipophilicity

Validated Application Scenarios for 3-Chloro-4-(trifluoromethoxy)aniline in Research and Development


Synthesis of Dual PPARα/δ Agonists for Metabolic Disorder Research

As demonstrated in a published SAR study, the 3-chloro-4-(trifluoromethoxy)phenyl motif is a critical component of a potent dual PPARα/δ agonist (Compound 2i) [1]. Research programs focused on developing new therapies for metabolic syndrome, dyslipidemia, or type 2 diabetes can leverage this building block to access a validated chemical space. The procurement of this specific aniline is essential for replicating the agonist activity profile described in the literature and for further structural optimization.

Design of Metabolically Stable Drug Candidates

Class-level metabolic studies on the 4-(trifluoromethoxy)aniline core provide strong evidence that the -OCF₃ group is resistant to defluorination and avoids the N-oxanilic acid metabolic pathway characteristic of -CF₃ analogs [2]. This makes 3-chloro-4-(trifluoromethoxy)aniline a strategically advantageous building block for medicinal chemistry projects where minimizing reactive metabolite formation and improving metabolic stability are key objectives. This is particularly relevant for long-term therapies or for candidates with a high projected human dose.

Synthesis of Agrochemicals with Enhanced Properties

The trifluoromethoxy group is a privileged motif in modern agrochemicals, appearing in several marketed herbicides, fungicides, and insecticides [3]. The unique properties of the -OCF₃ group, including high electronegativity, lipophilicity, and metabolic stability, are directly transferable to agrochemical design [4]. 3-Chloro-4-(trifluoromethoxy)aniline serves as a direct intermediate for synthesizing new analogs of these successful agrochemicals, offering the potential to improve potency, selectivity, or environmental fate profiles compared to non-fluorinated or -CF₃-based competitors.

Sourcing for Scalable Chemical Synthesis

For process chemists and procurement specialists, the existence of a published synthetic route with defined metrics (45% overall yield, >99% purity) provides a reliable benchmark for assessing commercial sources [5]. This reduces the risk of supply chain disruptions and ensures that the procured material meets the quality specifications required for both discovery and early development programs. The known synthesis also offers a potential fallback for in-house production if commercial supply becomes constrained or cost-prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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